molecular formula C20H15FO3 B6411589 4-(2-Benzyloxyphenyl)-3-fluorobenzoic acid CAS No. 1262006-75-6

4-(2-Benzyloxyphenyl)-3-fluorobenzoic acid

Cat. No.: B6411589
CAS No.: 1262006-75-6
M. Wt: 322.3 g/mol
InChI Key: RBQOZDAPLWZHMB-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzyloxyphenyl)-3-fluorobenzoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Fluorination: The next step involves the introduction of the fluorine atom. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of benzyloxybenzyl alcohol or benzyloxybenzaldehyde.

    Substitution: Formation of substituted benzyloxyphenyl derivatives.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-3-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

    4-(Benzyloxy)benzoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    3-Fluorobenzoic acid: Lacks the benzyloxy group, which affects its solubility and interaction with biological targets.

    2-Benzyloxybenzoic acid: The position of the benzyloxy group is different, leading to variations in chemical properties and reactivity.

Uniqueness: 4-(2-Benzyloxyphenyl)-3-fluorobenzoic acid is unique due to the combination of the benzyloxy group and the fluorine atom, which imparts distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

3-fluoro-4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-18-12-15(20(22)23)10-11-16(18)17-8-4-5-9-19(17)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQOZDAPLWZHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692192
Record name 2'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-75-6
Record name 2'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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